Home > Products > Screening Compounds P108297 > Chloroethylclonidine
Chloroethylclonidine - 77472-95-8

Chloroethylclonidine

Catalog Number: EVT-468732
CAS Number: 77472-95-8
Molecular Formula: C13H17Cl3N4
Molecular Weight: 335.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloroethylclonidine is a synthetic compound known for its role as an irreversible antagonist of adrenergic receptors, particularly the alpha-1 and alpha-2 subtypes. It is primarily utilized in pharmacological research to study receptor interactions and vascular responses. The compound's significance lies in its ability to selectively alkylate specific adrenergic receptors, providing insights into receptor functionality and signaling pathways.

Source and Classification

Chloroethylclonidine was first synthesized in the late 20th century and has been classified as an alkylating agent due to its chemical structure, which allows it to form covalent bonds with receptor proteins. This classification is essential for understanding its mechanism of action and potential applications in pharmacology. The compound is recognized in various scientific literature for its utility in differentiating between adrenergic receptor subtypes, which is crucial for developing targeted therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of chloroethylclonidine typically involves several steps:

  1. Starting Materials: The synthesis begins with the appropriate precursor compounds, often involving chlorination reactions.
  2. Reagents: Common reagents include bases and solvents that facilitate the nucleophilic attack necessary for alkylation.
  3. Reaction Conditions: The reaction may require specific temperature and pressure conditions to optimize yield and purity.
  4. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate chloroethylclonidine from by-products.

The detailed methodologies can vary based on the specific research objectives and available laboratory resources.

Molecular Structure Analysis

Structure and Data

Chloroethylclonidine has a complex molecular structure characterized by a chloroethyl group attached to a clonidine-like core. Its molecular formula is typically represented as C10H12ClN3C_{10}H_{12}ClN_3.

  • Molecular Weight: Approximately 215.67 g/mol
  • Structural Features: The presence of a chloroethyl group allows for irreversible binding to adrenergic receptors, which is pivotal for its pharmacological effects.

The three-dimensional conformation of chloroethylclonidine can be analyzed using computational chemistry software, providing insights into its interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Chloroethylclonidine undergoes specific chemical reactions that are critical for its function as an irreversible antagonist:

  1. Alkylation Reaction: The primary reaction involves the alkylation of the thiol groups in cysteine residues of adrenergic receptors, leading to permanent receptor modification.
  2. Receptor Binding: Chloroethylclonidine binds to alpha-1 and alpha-2 adrenergic receptors, inhibiting their activity through irreversible modification.

Research indicates that the compound exhibits differential effects on various receptor subtypes, highlighting its utility in studying receptor pharmacology .

Mechanism of Action

Process and Data

The mechanism of action of chloroethylclonidine involves:

  1. Receptor Interaction: Upon administration, chloroethylclonidine selectively binds to alpha-adrenergic receptors.
  2. Irreversible Inactivation: The alkylation process leads to irreversible inactivation of these receptors, preventing their normal physiological response to endogenous catecholamines like norepinephrine.
  3. Physiological Effects: This action results in altered vascular responses, including changes in blood pressure and vascular tone, making it a valuable tool for studying cardiovascular physiology.

Studies have demonstrated that chloroethylclonidine can induce significant changes in vascular contraction responses, emphasizing its role in adrenergic signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chloroethylclonidine exhibits several key physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture and light.

These properties are crucial for handling the compound during experiments and ensuring accurate results during pharmacological assessments.

Applications

Scientific Uses

Chloroethylclonidine is primarily used in research settings for:

  1. Pharmacological Studies: Investigating the role of adrenergic receptors in various physiological processes.
  2. Vascular Research: Understanding mechanisms underlying blood vessel contraction and relaxation.
  3. Drug Development: Aiding in the development of new therapeutic agents targeting adrenergic systems.

Its unique ability to irreversibly modify receptor activity makes it an invaluable tool for scientists studying cardiovascular health, receptor biology, and drug interactions .

Introduction to Chloroethylclonidine (CEC)

Pharmacological Classification and Structural Properties

Chloroethylclonidine (CEC) is a chlorinated derivative of the α₂-adrenergic receptor agonist clonidine, modified through the addition of a β-chloroethyl moiety to the imidazoline ring. This structural alteration fundamentally changes its pharmacological behavior, converting it from a reversible agonist to an irreversible alkylating agent primarily targeting specific adrenoceptor subtypes. The presence of the chloroethyl group enables covalent binding to nucleophilic residues—particularly cysteine thiol groups—within the receptor's transmembrane domains. This alkylation results in permanent receptor inactivation, distinguishing CEC from competitive reversible antagonists [2] [8].

CEC exhibits pronounced subtype selectivity among adrenergic receptors, with highest affinity for the α₁B-adrenoceptor subtype. It demonstrates significant irreversible antagonism against α₁B-, α₁D-, and some α₂-adrenoceptor subtypes (notably α₂A/D), while showing relative sparing of α₁A-adrenoceptors. This differential sensitivity established CEC as a critical pharmacological probe for receptor classification. Molecular studies reveal that CEC's binding specificity arises from its interaction with key cysteine residues in the fifth transmembrane domain (TM5) of susceptible receptors. Site-directed mutagenesis experiments on the human α₂A-adrenergic receptor confirmed that Cys201 within TM5 is essential for CEC's alkylating effect, as its mutation abolishes irreversible inhibition without affecting reversible binding affinity [2] [8].

Table 1: Chloroethylclonidine Sensitivity Across Major Adrenoceptor Subtypes

Receptor SubtypeSensitivity to CECPrimary EffectKey Molecular Determinants
α₁A-AdrenoceptorLowMinimal irreversible blockLack of reactive cysteine in binding pocket
α₁B-AdrenoceptorHighIrreversible inactivationAccessible cysteine in TM domain
α₁D-AdrenoceptorModerate-HighIrreversible inactivationCysteine residue in binding cavity
α₂A-AdrenoceptorModerateIrreversible inactivationCys201 in TM5 domain
α₂B-AdrenoceptorLowMinimal effectStructural differences in TM5
α₂C-AdrenoceptorVariablePartial inactivationLess favorable binding conformation

Beyond adrenoceptors, CEC demonstrates unexpected activity on inward rectifier potassium channels (KIR). Electrophysiological studies reveal that CEC directly blocks KIR2.1 channels in a voltage-dependent manner, distinct from its adrenergic actions. This off-target effect occurs at similar concentrations (IC₅₀ ≈ 3-10 μM) as its adrenoceptor alkylation, necessitating appropriate controls in experimental designs to distinguish between these mechanisms [1] [4].

Historical Context in Adrenergic Receptor Research

The development of CEC coincided with a transformative period in receptor pharmacology during the 1980s-1990s, when researchers sought to classify receptor subtypes beyond the original α₁/α₂ dichotomy. Prior to molecular cloning techniques, pharmacological tools like CEC were indispensable for functional subtype discrimination. CEC's irreversible binding properties provided a distinct advantage over reversible antagonists, allowing researchers to selectively eliminate receptor subtypes and observe resultant physiological changes [3] [8].

CEC became instrumental in establishing the three-subtype model of α₁-adrenoceptors (α₁A, α₁B, α₁D). Seminal work by Morrow and Creese (1986) and Minneman and colleagues (1988) demonstrated that CEC inactivated approximately 60-80% of α₁-adrenoceptors in various tissues, with the residual CEC-resistant population exhibiting pharmacological characteristics distinct from the inactivated receptors. This CEC-resistant fraction was subsequently classified as the α₁A subtype. The differential sensitivity pattern—where α₁B receptors were highly sensitive, α₁D moderately sensitive, and α₁A resistant—provided a functional signature for subclass identification before gene sequencing confirmed these distinctions [1] [3].

Table 2: Key Historical Findings Using Chloroethylclonidine

YearResearch BreakthroughExperimental ApproachSignificance
1986Initial subclassification of α₁-ARCEC + WB4101 binding in brainDemonstrated heterogeneity of α₁-AR
1988Definitive α₁A/α₁B classificationCEC alkylation in tissuesEstablished differential CEC sensitivity as classification tool
1991Vascular distribution patternsCEC treatment in vessel ringsRevealed vessel-specific subtype expression
1996Pathological changes in heart failureCEC reactivity in failing vesselsShowed receptor redistribution in disease
1998Molecular mechanism of alkylationα₂A mutagenesis and CEC bindingIdentified Cys201 as essential residue

CEC also revealed vascular bed heterogeneity in α₁-adrenoceptor distribution. Studies comparing canine dorsal pedal artery and saphenous vein demonstrated distinct CEC interactions: in pedal artery, CEC (10⁻⁴ M) reduced maximum response to norepinephrine, while lower concentrations (10⁻⁶-10⁻⁵ M) potentiated agonist effects. In contrast, saphenous vein displayed non-surmountable antagonism pre-heart failure, shifting to competitive antagonism post-heart failure. These findings highlighted vascular specialization in receptor populations and their pathological plasticity [4] [1].

The advent of molecular cloning techniques eventually superseded pharmacological classification, but CEC studies provided critical functional validation of cloned receptor subtypes. Notably, expression studies of cloned α₁-adrenoceptors in isolation confirmed their differential CEC sensitivity patterns, corroborating earlier tissue-based observations. This cemented CEC's role as a bridging tool between classical pharmacology and molecular biology [3] [8].

Key Research Objectives and Knowledge Gaps

Despite its established role in receptor classification, several research questions concerning CEC remain unresolved. A primary objective involves elucidating the structural basis of differential sensitivity among closely related receptor subtypes. While Cys201 in the α₂A-adrenoceptor has been identified as critical for alkylation, the precise molecular determinants governing CEC's selectivity between α₁ subtypes remain incompletely characterized. Comparative studies suggest that spatial accessibility of key cysteine residues, combined with electrostatic potential within the binding pocket, may determine susceptibility. However, molecular modeling of CEC-receptor interactions requires refinement, particularly regarding the conformational changes induced by receptor activation states that might expose previously inaccessible residues [2] [6].

The pathological plasticity of CEC-sensitive receptors represents another significant research focus. Studies in heart failure models reveal altered CEC interactions in vasculature. In canine saphenous vein from animals with pacing-induced heart failure, CEC unexpectedly exhibited competitive antagonism against norepinephrine (pA₂ = 5.7), contrasting with its non-surmountable effects in healthy tissue. This suggests disease-mediated reorganization of α₁-adrenoceptor populations or their signaling environments. Similar investigations are needed in hypertension, atherosclerosis, and metabolic disorders to determine whether receptor subtype redistribution represents a generalized adaptive mechanism or disease-specific phenomenon [4].

Emerging evidence points to potential cardioprotective applications leveraging CEC-sensitive pathways. Preconditioning with α-adrenergic agonists activates protective mechanisms against ischemia-reperfusion injury, with effects peaking 24-72 hours post-stimulation. Given that α₁B- and α₁D-adrenoceptors (both CEC-sensitive) mediate delayed cardioprotection through inducible nitric oxide synthase (iNOS) upregulation, CEC itself may have unexplored therapeutic potential. Research objectives include determining whether CEC administration can trigger similar protective pathways through selective receptor modification, and whether its irreversible nature confers sustained protection [6].

Significant knowledge gaps persist regarding CEC's off-target interactions, particularly its blockade of inward rectifier potassium channels (KIR). The voltage-dependent block of KIR2.1 channels occurs independently of adrenergic mechanisms, yet the molecular binding site remains uncharacterized. This gap is methodologically important because CEC's cardiac electrophysiological effects may reflect combined adrenoceptor blockade and direct K⁺ channel inhibition. Additionally, research must establish whether CEC interacts with other ion channels or transporters at relevant concentrations, potentially confounding physiological interpretations [1] [4].

Table 3: Current Research Objectives and Methodological Approaches for CEC Studies

Research ObjectiveCurrent ApproachesKey Knowledge Gaps
Molecular basis of subtype selectivitySite-directed mutagenesis, molecular modelingStructural determinants beyond cysteine accessibility; role of lipid microenvironment
Pathological receptor redistributionVascular reactivity in disease modelsUnderlying transcriptional vs. post-translational mechanisms; therapeutic implications
Cardioprotective potentialIschemia-reperfusion models with CEC preconditioningLong-term consequences of irreversible blockade; effects on mitochondrial function
Off-target channel interactionsPatch-clamp electrophysiologyComprehensive profiling across ion channel families; structural basis for KIR2.1 block
Novel therapeutic targetingHybrid molecule developmentTissue-specific delivery; reversible vs. irreversible tradeoffs

Finally, the development of next-generation irreversible ligands inspired by CEC's mechanism remains underexplored. While CEC's selectivity profile is valuable experimentally, its therapeutic application is limited by irreversible action. Research objectives include designing hybrid molecules incorporating CEC's chloroethyl moiety into subtype-selective antagonists with reversible binding components, potentially enabling controlled duration of action. Additionally, photoactivatable CEC derivatives could enable spatiotemporal precision in receptor manipulation, building on light-activated clonidine prototypes that successfully modulated pupillary reflexes in animal models [8] [5].

Properties

CAS Number

77472-95-8

Product Name

Chloroethylclonidine

IUPAC Name

N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C13H17Cl3N4

Molecular Weight

335.7 g/mol

InChI

InChI=1S/C13H17Cl3N4/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13/h6-7H,2-5,8H2,1H3,(H2,17,18,19)

InChI Key

XFDVJGKSQRUEEM-UHFFFAOYSA-N

SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl

Synonyms

chlorethylclonidine
chloroethylclonidine

Canonical SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.